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molecular formula C9H9NO3 B8428411 6-hydroxy-3,4-dimethyl-3H-benzoxazol-2-one

6-hydroxy-3,4-dimethyl-3H-benzoxazol-2-one

Cat. No. B8428411
M. Wt: 179.17 g/mol
InChI Key: UXYSBWGZYXGYCL-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

0.20 g (0.70 mmol) 3,4-dimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-benzoxazol-2-one were dissolved in 2.0 mL glacial acetic acid and combined with 0.40 mL (4.6 mmol) hydrogen peroxide solution (35% in water) and stirred. The precipitate formed was suction filtered, washed with water and dried i. vac.
Name
3,4-dimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-benzoxazol-2-one
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[C:7]([CH3:20])=[CH:8][C:9](B3OC(C)(C)C(C)(C)O3)=[CH:10][C:5]=2[O:4][C:3]1=[O:21].[OH:22]O>C(O)(=O)C>[OH:22][C:9]1[CH:8]=[C:7]([CH3:20])[C:6]2[N:2]([CH3:1])[C:3](=[O:21])[O:4][C:5]=2[CH:10]=1

Inputs

Step One
Name
3,4-dimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3H-benzoxazol-2-one
Quantity
0.2 g
Type
reactant
Smiles
CN1C(OC2=C1C(=CC(=C2)B2OC(C(O2)(C)C)(C)C)C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried i

Outcomes

Product
Name
Type
Smiles
OC1=CC2=C(N(C(O2)=O)C)C(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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